molecular formula C41H59N2O7PSi B583872 Rspacer cep CAS No. 159299-31-7

Rspacer cep

Cat. No.: B583872
CAS No.: 159299-31-7
M. Wt: 750.989
InChI Key: URLPBMMJULLWTE-ZEGDCKMFSA-N
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Description

Rspacer cep, also known as ribose abasic site, is a tetrahydrofuran derivative where a methylene group occupies the 1 position of 2’-ribose. This compound is commonly used to mimic an abasic site in RNA oligonucleotides. Naturally occurring abasic sites in RNA are less common than in DNA due to RNA being less susceptible to depurination. once generated, RNA abasic sites are about 15-fold more stable than DNA abasic sites .

Preparation Methods

Rspacer cep is synthesized through a series of chemical reactions involving tetrahydrofuran derivativesIndustrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Rspacer cep undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rspacer cep has numerous applications in scientific research, including:

Mechanism of Action

Rspacer cep exerts its effects by mimicking an abasic site in RNA oligonucleotides. This mimicry allows researchers to study the effects of abasic sites on RNA structure and function. The molecular targets include long-lived RNAs such as tRNAs and rRNAs. The pathways involved include the hydrolysis of N-glycosidic bonds in nucleosides and nucleotides .

Comparison with Similar Compounds

Rspacer cep is unique due to its high stability compared to other abasic sites. Similar compounds include:

This compound stands out due to its specific application in RNA research and its higher stability compared to DNA abasic sites.

Biological Activity

Introduction

Rspacer cep, a compound derived from the Burkholderia cenocepacia species, has garnered attention for its biological activity, particularly in the context of microbial communication and pathogenicity. This article explores the biological mechanisms, effects, and implications of this compound, supported by research findings and case studies.

This compound functions primarily through its interaction with the acylhomoserine lactone (AHL) signaling pathway. The key components involved in this pathway include:

  • CepI : An enzyme that synthesizes octanoylhomoserine lactone (OHL).
  • CepR : A transcription factor that regulates gene expression in response to OHL levels.

Gene Regulation

Research indicates that this compound influences several genes associated with virulence and biofilm formation. For instance, mutations in cepI or cepR lead to increased production of the siderophore ornibactin while decreasing secreted lipases and metalloproteases, which are crucial for pathogenicity . The interplay between CepR and CciR proteins further complicates this regulatory network, as they modulate similar gene sets but in opposing manners .

Table 1: Biological Activities of this compound

Activity Effect Reference
Biofilm FormationEssential for biofilm development
VirulenceEnhances pathogenicity in animal models
Siderophore ProductionIncreases ornibactin synthesis
Lipase ProductionDecreases secretion of lipases

Case Study 1: Pathogenicity Assessment

A study assessed the pathogenic potential of B. cenocepacia strains with mutations in the cep system. The findings revealed that strains lacking functional CepI or CepR exhibited significantly reduced virulence in murine models, highlighting the importance of AHL signaling in infection processes .

Case Study 2: Biofilm Formation Dynamics

Another investigation focused on biofilm formation under varying nutrient conditions. It was found that this compound plays a critical role in modulating biofilm architecture, which is crucial for bacterial survival in hostile environments. The presence of OHL was necessary for optimal biofilm development, suggesting a direct link between signaling molecules and structural integrity .

Research Findings

Recent studies have employed various methodologies to elucidate the effects of this compound:

  • Transcriptional Profiling : Identified over 55 differentially expressed proteins between wild-type and mutant strains, emphasizing the broad impact of AHL signaling on cellular functions .
  • Electrophoretic Mobility Shift Assays (EMSA) : Demonstrated strong binding affinity of purified CepR to modified cep boxes, indicating precise regulatory control over gene expression .

Table 2: Key Research Findings

Study Type Findings Implications
Transcriptional Profiling55 proteins differentially expressedInsights into virulence factors
EMSAHigh binding affinity of CepRRegulatory mechanisms clarified

Properties

IUPAC Name

3-[[(2R,3R,4S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H59N2O7PSi/c1-30(2)43(31(3)4)51(48-27-15-26-42)49-39-37(46-28-38(39)50-52(10,11)40(5,6)7)29-47-41(32-16-13-12-14-17-32,33-18-22-35(44-8)23-19-33)34-20-24-36(45-9)25-21-34/h12-14,16-25,30-31,37-39H,15,27-29H2,1-11H3/t37-,38+,39-,51?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLPBMMJULLWTE-ZEGDCKMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](CO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59N2O7PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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